

# A Comparative Guide to Lonapalene and Other Topical Psoriasis Treatments

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of **lonapalene** with other established topical treatments for psoriasis, specifically tazarotene and calcipotriol. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available experimental data on the efficacy, safety, and mechanisms of action of these therapeutic agents.

## **Introduction to Topical Psoriasis Therapies**

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Topical treatments are the first-line therapy for mild-to-moderate psoriasis. This guide focuses on three distinct topical agents:

- Lonapalene: A novel anti-inflammatory agent that acts as a 5-lipoxygenase (5-LO) inhibitor.
- Tazarotene: A third-generation topical retinoid.
- Calcipotriol: A synthetic vitamin D3 analogue.

## **Mechanism of Action**

The therapeutic effects of these agents in psoriasis stem from their distinct molecular mechanisms, which are detailed below.



## **Lonapalene: 5-Lipoxygenase Inhibition**

**Lonapalene**'s primary mechanism of action is the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are potent pro-inflammatory mediators that play a crucial role in the pathogenesis of psoriasis by promoting neutrophil chemotaxis and activation. By blocking the 5-LO pathway, **lonapalene** reduces the production of LTB4, thereby mitigating the inflammatory cascade in psoriatic lesions.



Click to download full resolution via product page

Figure 1: Lonapalene's Mechanism of Action.

## **Tazarotene: Retinoid Receptor Modulation**

Tazarotene is a prodrug that is converted to its active form, tazarotenic acid, in the skin. Tazarotenic acid selectively binds to retinoic acid receptors (RARs), specifically RAR- $\beta$  and RAR- $\gamma$ . This binding modulates the expression of genes involved in cell proliferation, differentiation, and inflammation. In psoriasis, tazarotene normalizes keratinocyte differentiation, reduces epidermal hyperproliferation, and decreases the expression of inflammatory markers.

## **Calcipotriol: Vitamin D Receptor Agonism**

Calcipotriol is a synthetic analogue of vitamin D3. It exerts its effects by binding to the vitamin D receptor (VDR), which is expressed in keratinocytes and immune cells. Activation of the VDR by calcipotriol leads to the inhibition of keratinocyte proliferation and the promotion of their



normal differentiation. Additionally, calcipotriol modulates the immune response in the skin by inhibiting the production of pro-inflammatory cytokines by T-cells.

## **Comparative Efficacy: Clinical Trial Data**

The following tables summarize the available quantitative data from clinical trials for tazarotene and calcipotriol. Unfortunately, specific quantitative data on the Psoriasis Area and Severity Index (PASI) score reduction for **Ionapalene** are not readily available in the public domain, with studies describing a "statistically significant clinical improvement" without providing specific percentages.

Table 1: Efficacy of Tazarotene in Plaque Psoriasis

| Study                                                                  | Treatment                                                 | Duration | Primary<br>Endpoint                                                                         | Key Findings                                                   |
|------------------------------------------------------------------------|-----------------------------------------------------------|----------|---------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Phase 3,<br>Multicenter,<br>Randomized,<br>Controlled Trial            | Tazarotene 0.05% + Betamethasone Dipropionate 0.05% Cream | 6 Weeks  | PASI-75                                                                                     | 44.94% of patients achieved PASI-75.[1]                        |
| Phase 3, Multicenter, Randomized, Controlled Trial                     | Tazarotene<br>0.05% Gel                                   | 6 Weeks  | PASI-75                                                                                     | 19.17% of patients achieved PASI-75.[1]                        |
| Two Multicenter, Double-blind, Randomized, Vehicle- controlled Studies | Tazarotene 0.1%<br>and 0.05%<br>Creams                    | 12 Weeks | Overall assessment of psoriasis, global response, reduction in plaque elevation and scaling | Both creams were significantly more effective than vehicle.[2] |

Table 2: Efficacy of Calcipotriol in Plaque Psoriasis



| Study                                                                       | Treatment                                                              | Duration      | Primary<br>Endpoint                | Key Findings                                                                                                                     |
|-----------------------------------------------------------------------------|------------------------------------------------------------------------|---------------|------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Randomized, Double-blind, Right/Left Comparative, Vehicle- controlled Study | Calcipotriol<br>Ointment (50<br>μg/g)                                  | 4 Weeks       | Mean PASI<br>reduction             | Mean PASI score<br>fell from 14.2 to<br>6.3.[3]                                                                                  |
| Systematic<br>Review of<br>Randomized<br>Controlled Trials                  | Calcipotriol<br>0.005% Cream<br>or Ointment                            | Varied        | Marked<br>improvement or<br>better | Calcipotriol was superior to calcitriol, coal tar, and other agents. Comparable to potent topical corticosteroids at 8 weeks.[4] |
| Randomized,<br>Double-blind<br>Comparison                                   | Calcipotriol Ointment (50 μg/g) vs. Betamethasone 17-valerate Ointment | 6 Weeks       | Mean PASI<br>reduction             | Mean PASI reduction of 5.50 for calcipotriol (no significant difference from betamethasone).                                     |
| Placebo-<br>controlled Trial                                                | Calcipotriene<br>Ointment                                              | Not Specified | PASI-75                            | 70% of patients achieved PASI- 75 compared to 19% with vehicle. [6]                                                              |

# **Experimental Protocols**

Detailed, step-by-step experimental protocols for the pivotal clinical trials of these topical agents are often proprietary. However, a general workflow for a typical Phase 3, multicenter,



randomized, double-blind, vehicle-controlled study for a topical psoriasis treatment can be outlined.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fixed combination of tazarotene and betamethasone dipropionate for treatment of psoriasis vulgaris: The result of a phase 3, multicenter, randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tazarotene cream in the treatment of psoriasis: Two multicenter, double-blind, randomized, vehicle-controlled studies of the safety and efficacy of tazarotene creams 0.05% and 0.1% applied once daily for 12 weeks PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of calcipotriol (MC 903) ointment in psoriasis vulgaris. A randomized, double-blind, right/left comparative, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic review of comparative efficacy and tolerability of calcipotriol in treating chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of calcipotriol (MC 903) ointment and betamethasone 17-valerate ointment in patients with psoriasis vulgaris PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Lonapalene and Other Topical Psoriasis Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675053#lonapalene-compared-to-other-topical-psoriasis-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com